molecular formula C17H25N5O2S B11037882 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Katalognummer: B11037882
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: CPGQTHPSLCXPLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{1-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)CARBONYL]-3-PIPERIDYL}-4-ISOPROPYL-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a complex organic compound that features a thiazole ring, a piperidine ring, and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)CARBONYL]-3-PIPERIDYL}-4-ISOPROPYL-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves multi-step reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the triazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-{1-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)CARBONYL]-3-PIPERIDYL}-4-ISOPROPYL-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls.

Wissenschaftliche Forschungsanwendungen

5-{1-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)CARBONYL]-3-PIPERIDYL}-4-ISOPROPYL-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 5-{1-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)CARBONYL]-3-PIPERIDYL}-4-ISOPROPYL-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-{1-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)CARBONYL]-3-PIPERIDYL}-4-ISOPROPYL-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C17H25N5O2S

Molekulargewicht

363.5 g/mol

IUPAC-Name

5-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C17H25N5O2S/c1-10(2)22-15(19-20(5)17(22)24)13-7-6-8-21(9-13)16(23)14-11(3)18-12(4)25-14/h10,13H,6-9H2,1-5H3

InChI-Schlüssel

CPGQTHPSLCXPLD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.